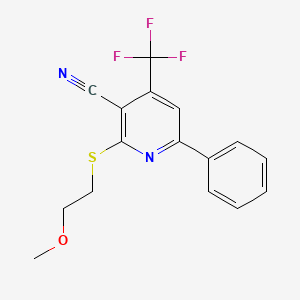

2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Descripción

The compound 2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a nicotinonitrile derivative featuring a trifluoromethyl group at position 4, a phenyl group at position 6, and a 2-methoxyethylthio substituent at position 2. This structure combines aromatic, electron-withdrawing (trifluoromethyl and nitrile), and thioether functionalities, which are common in pharmaceuticals and agrochemicals for their metabolic stability and binding affinity .

Propiedades

IUPAC Name |

2-(2-methoxyethylsulfanyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2OS/c1-22-7-8-23-15-12(10-20)13(16(17,18)19)9-14(21-15)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFNAPYEQAUITA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction involving a suitable aldehyde and a nitrile source under basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Attachment of the Phenyl Ring: The phenyl ring can be introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated nicotinonitrile intermediate.

Addition of the 2-Methoxyethylthio Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mecanismo De Acción

The mechanism by which 2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile exerts its effects is largely dependent on its interaction with molecular targets. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the phenyl ring and nicotinonitrile core contribute to its overall bioactivity.

Comparación Con Compuestos Similares

Substituent Variations at Position 2 (Thioether Group)

The thioether group at position 2 is critical for modulating lipophilicity and electronic effects. Key analogs include:

Key Findings :

Variations at Position 6 (Aryl Group)

The phenyl group at position 6 can be replaced with heteroaromatic or substituted aryl rings:

Key Findings :

Trifluoromethyl Group at Position 4

The trifluoromethyl group is a conserved feature in many analogs due to its metabolic stability and electron-withdrawing effects:

Key Findings :

- The trifluoromethyl group universally enhances metabolic stability and electron-deficient character, facilitating interactions with hydrophobic pockets in biological targets .

- Combining CF₃ with bulky groups (e.g., adamantyl in ) further optimizes lipophilicity and target affinity.

Research Implications

- Synthetic Accessibility : The target compound’s 2-methoxyethylthio group may require optimized coupling conditions compared to simpler thioethers .

- Biological Activity : Analogs with thienyl or polar substituents (e.g., ) show promise in targeting enzymes or receptors requiring heteroaromatic interactions.

- Optimization Strategies : Balancing solubility (via methoxy) and lipophilicity (via thioether/CF₃) could improve bioavailability .

Actividad Biológica

The compound 2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a member of the nicotinonitrile class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

- IUPAC Name : 2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile

- Molecular Formula : C16H16F3N2OS

- CAS Number : Not specified in the sources but can be derived from the molecular structure.

The biological activity of this compound appears to be linked to its electrophilic nature, allowing it to interact with various biological targets. Electrophiles can form covalent bonds with nucleophilic sites in proteins, leading to modifications that can alter protein function and cellular signaling pathways. This mechanism is significant in the context of drug design and therapeutic applications.

Biological Activity Overview

- Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activities by modulating redox signaling pathways. This property may help protect cells from oxidative stress and inflammation.

- Cytotoxic Effects : Compounds within the nicotinonitrile family have shown cytotoxic effects against various cancer cell lines. The specific cytotoxicity of 2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile has not been extensively documented but can be inferred from related compounds.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.

Table 1: Summary of Biological Activities

Case Study: Electrophilic Nature and Biological Impact

A study highlighted the role of electrophilic compounds in mediating cellular responses through covalent modifications. The exposure to electrophiles like 2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile can lead to increased intracellular levels of reactive species, influencing signaling pathways associated with apoptosis and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.